N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxyacetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazo[1,2-b]pyridazine core, which is a bicyclic heterocycle consisting of a pyridazine ring fused with an imidazole ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 392.84. Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Synthesis and Biological Evaluation
One aspect of scientific research on similar compounds involves the synthesis and biological evaluation of these molecules for potential applications. For example, the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been explored for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). Such compounds have shown potential in imaging agent development for neurodegenerative disorders through positron emission tomography (PET) studies (Fookes et al., 2008).
Antimicrobial Activities
Another research direction involves investigating the antimicrobial activities of novel synthesized compounds. For instance, novel thieno[2,3-c]pyridazines have been prepared and evaluated for their antibacterial activities, providing a foundation for further exploration of these compounds as potential antimicrobial agents (Al-Kamali et al., 2014).
Central Nervous System Activities
Research has also extended into the synthesis and evaluation of compounds for their central nervous system (CNS) activities. Studies on substituted imidazo[1,2-b]pyridazines and related compounds have been reported, highlighting their potential in modulating CNS receptors and pathways, which could have implications for developing treatments for various neurological conditions (Barlin et al., 1992).
Antiulcer and Antisecretory Activities
The development of antiulcer drugs through the synthesis of imidazo[1,2-a]pyridinylethylbenzoxazoles and related compounds has been explored, with some derivatives showing potent antisecretory and cytoprotective activity, offering insights into the structural activity relationships of these compounds (Katsura et al., 1992).
Antiproliferative Agents
Furthermore, the discovery of novel compounds targeting P53 in non-small cell lung cancer cell lines has been a significant area of research. These compounds have shown selective dose-dependent responses in mutant cell lines, suggesting their potential as antiproliferative agents in cancer therapy (Bazin et al., 2016).
Future Directions
properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3/c1-3-25-10-16(23)20-13-8-11(4-5-12(13)18)14-9-22-15(19-14)6-7-17(21-22)24-2/h4-9H,3,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJGZALLPTMBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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